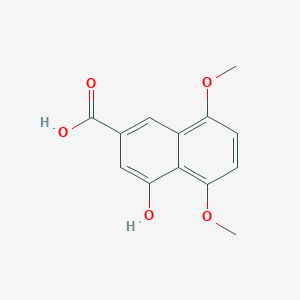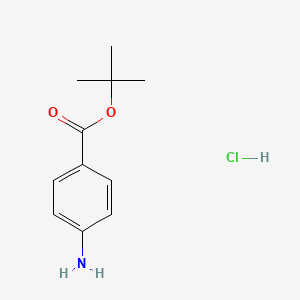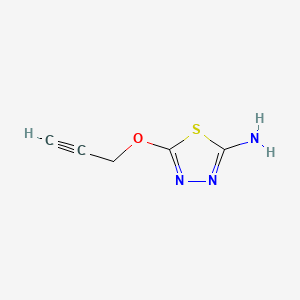
Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine, chlorine, and amino groups in the pyridine ring imparts distinct reactivity and stability to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the fluorination of pyridine derivatives using reagents like AlF3 and CuF2 at high temperatures (450-500°C)
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: DDQ, molecular oxygen, iron (II) phthalocyanine as a mediator.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in solvents like dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like fluorine and chlorine can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-Amino-2,6-dichloropyridine: Shares similar structural features but lacks the fluorine atom, resulting in different reactivity and applications.
Fluoropyridines: A broader class of compounds with varying degrees of fluorination, used in similar applications but with distinct properties.
Uniqueness: Benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate stands out due to the combination of fluorine, chlorine, and amino groups in the pyridine ring. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C13H9Cl2FN2O2 |
|---|---|
Peso molecular |
315.12 g/mol |
Nombre IUPAC |
benzyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C13H9Cl2FN2O2/c14-11-8(10(17)9(16)12(15)18-11)13(19)20-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,17,18) |
Clave InChI |
TYJWYTUMKJPMPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=C(C(=C(N=C2Cl)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxazolamine, 4,5-dihydro-5-[(2-methylphenoxy)methyl]-](/img/structure/B13931474.png)
![Phenothiazin-2-ol, 8-chloro-10-[3-(dimethylamino)propyl]-, acetate (ester)](/img/structure/B13931482.png)












